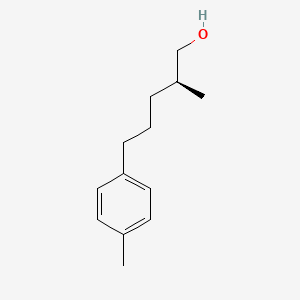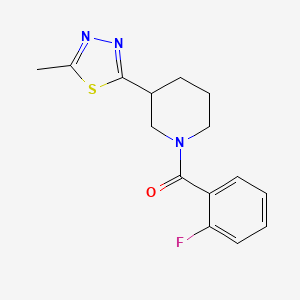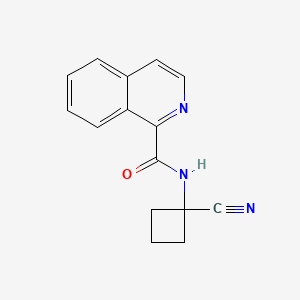
(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol is a chemical compound that belongs to the class of organic compounds known as secondary alcohols. It is also known by its chemical name, (2S)-2-methyl-5-(4-methylphenyl)pentan-1-ol, or by its common name, muscone. This compound is widely used in the fragrance industry due to its strong musky odor. In
Mécanisme D'action
The mechanism of action of ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol is not fully understood. However, it is believed to act as a modulator of various signaling pathways in cells. It has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating inflammatory and immune responses. It has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation and differentiation.
Biochemical and Physiological Effects:
((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of various bacteria and fungi. In vivo studies have shown that it has analgesic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol in lab experiments is its strong musky odor, which makes it easy to detect and measure. Another advantage is its stability, which allows it to be stored for long periods without degradation. However, one limitation is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Additionally, the study of its mechanism of action and its effects on various signaling pathways could lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol can be achieved through several methods. One of the most common methods is the oxidation of muscone using potassium permanganate. Another method involves the reduction of muscone using sodium borohydride. Both methods have been extensively studied and optimized to produce high yields of ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol.
Applications De Recherche Scientifique
((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol has been extensively studied in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, it has been used as a model compound to study the mechanism of oxidation and reduction reactions. In biology, it has been used to study the effects of muscone on various organisms, including bacteria and insects. In pharmacology, it has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
(2S)-2-methyl-5-(4-methylphenyl)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPLUHRZTYAKOW-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCC[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)
![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)

![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2934797.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)
